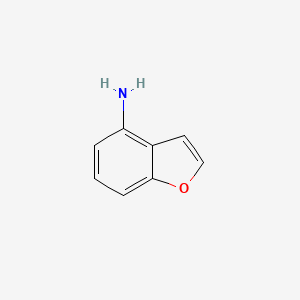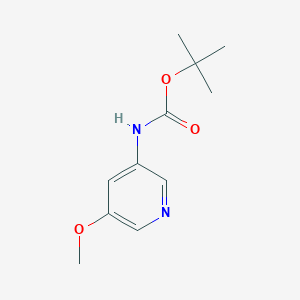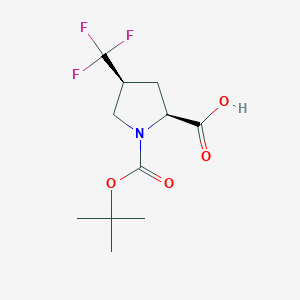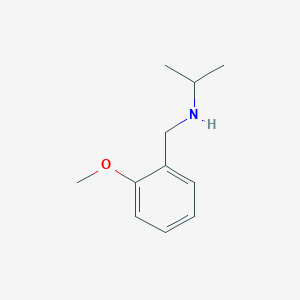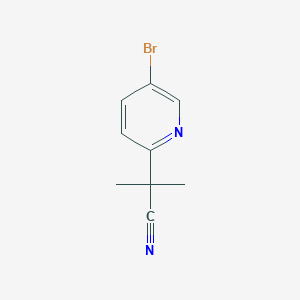
2-(5-Bromopiridin-2-il)-2-metilpropanonitrilo
Descripción general
Descripción
2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, also known as 5-bromo-2-methylpropenenitrile, is an organic compound with a wide range of applications in scientific research. It is a colourless liquid with a pungent odour, and is soluble in most organic solvents. This compound has been used in a variety of studies, including those involving the synthesis of other compounds, the study of biochemical mechanisms, and the development of new lab techniques.
Aplicaciones Científicas De Investigación
Síntesis de Nuevos Compuestos Heterocíclicos
Este compuesto se puede utilizar en la síntesis de nuevos compuestos heterocíclicos con posibles actividades biológicas . Se diseñó, sintetizó y evaluó la actividad biológica de una serie de nuevos derivados de 2-(piridin-2-il) pirimidina contra células estelares hepáticas inmortalizadas de rata (HSC-T6) .
Actividad Anti-Fibrosis
El compuesto ha mostrado un potencial significativo en el campo de la investigación antifibrotica . Se encontró que algunos de los compuestos sintetizados presentan mejores actividades antifibroticas que la Pirfenidona y la Bipy55′DC .
Inhibición de la Expresión de Colágeno
Los compuestos sintetizados usando "2-(5-Bromopiridin-2-il)-2-metilpropanonitrilo" inhibieron eficazmente la expresión de colágeno y el contenido de hidroxiprolina en el medio de cultivo celular in vitro . Esto indica que estos compuestos podrían desarrollarse como nuevos fármacos antifibroticos .
Candidato a Fármaco para Diversas Enfermedades
El compuesto tiene implicaciones potenciales en varios campos de investigación e industria, incluida la medicina. Se puede utilizar como candidato a fármaco para diversas enfermedades, como el cáncer.
Bloque de Construcción para Compuestos Biológicamente Activos
“this compound” se puede utilizar como bloque de construcción para la síntesis de compuestos biológicamente activos. Esto lo convierte en un recurso valioso en el campo de la química medicinal.
Síntesis de Productos Farmacéuticos, Agroquímicos y Tintes
Este compuesto se utiliza ampliamente en varios campos industriales, incluida la síntesis de productos farmacéuticos, agroquímicos y tintes. Su versatilidad y reactividad lo convierten en una herramienta valiosa en estas industrias.
Mecanismo De Acción
Target of Action
Bromopyridines, a class of compounds to which it belongs, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the bromopyridine acts as an electrophile, reacting with a boron reagent .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the bromopyridine compound undergoes an oxidative addition with a palladium catalyst, forming a new Pd-C bond . This is followed by a transmetalation step, where a group is transferred from boron to palladium . The exact mode of action of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile may vary depending on the specific reaction conditions and the presence of other reactants.
Biochemical Pathways
As a bromopyridine, it is likely involved in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . The downstream effects of these reactions would depend on
Propiedades
IUPAC Name |
2-(5-bromopyridin-2-yl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFRTRIRICENNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468998 | |
| Record name | 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871239-58-6 | |
| Record name | 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)



